molecular formula C9H7Cl B2655004 1-Chloro-3-ethynyl-2-methylbenzene CAS No. 1342063-35-7; 1378975-84-8

1-Chloro-3-ethynyl-2-methylbenzene

Cat. No.: B2655004
CAS No.: 1342063-35-7; 1378975-84-8
M. Wt: 150.61
InChI Key: QPPTVULNPGMPAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-ethynyl-2-methylbenzene is an organic compound with the molecular formula C9H7Cl . Its structure features a benzene ring substituted with chlorine, a methyl group, and an ethynyl group, which is a terminal alkyne functionality . The terminal alkyne group is a key feature, making this compound a valuable building block in organic synthesis and materials science research. It can undergo various reactions typical of acetylenes, such as metal-catalyzed cross-couplings (e.g., Sonogashira reaction) and cycloadditions, making it useful for constructing more complex molecular architectures . Researchers can utilize this compound as a precursor for synthesizing substituted benzenes and other advanced materials. The methyl and chloro substituents on the aromatic ring can influence the site of further electrophilic substitution, offering pathways to specific regioisomers . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-ethynyl-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl/c1-3-8-5-4-6-9(10)7(8)2/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPTVULNPGMPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342063-35-7
Record name 1-chloro-3-ethynyl-2-methylbenzene
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-ethynyl-2-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 3-ethynyl-2-methylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to purify the final product, such as distillation or recrystallization, to achieve the desired purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-ethynyl-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chloro-3-ethynyl-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of substituted benzene derivatives on biological systems.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Chloro-3-ethynyl-2-methylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can attract electrophiles. The ethynyl group can participate in reactions that form intermediates, which then undergo further transformations. The specific pathways depend on the type of reaction and the conditions employed .

Comparison with Similar Compounds

Structural and Molecular Data

  • Molecular Formula : C₉H₇Cl
  • SMILES : ClC1=C(C(=CC=C1)C#C)C
  • InChI : InChI=1S/C9H7Cl/c1-3-8-7(2)5-4-6-9(8)10/h1,4-6H,2H3
  • Molecular Weight : 150.61 g/mol
    The ethynyl group’s sp-hybridized carbon introduces electron-withdrawing effects, while the methyl group provides steric bulk. The chlorine atom further polarizes the aromatic ring, influencing reactivity in electrophilic substitution and metal-catalyzed reactions.

Positional Isomers

1-Chloro-2-ethynyl-3-methylbenzene
  • Molecular Formula : C₉H₇Cl (same as the target compound).
  • SMILES : CC1=C(C(=CC=C1)Cl)C#C
  • Key Differences : The chlorine and ethynyl groups swap positions (Cl at 1, ethynyl at 2 vs. Cl at 1, ethynyl at 3). This alters electronic conjugation and steric interactions.
  • Reactivity Impact: The ethynyl group’s position affects regioselectivity in reactions like Sonogashira coupling. For instance, the ethynyl group at position 2 may direct incoming electrophiles to position 5 or 6, whereas position 3 could favor different sites.

Compounds with Reduced Substituents

1-Chloro-2-ethynylbenzene (CAS 873-31-4)
  • Molecular Formula : C₈H₅Cl
  • SMILES : ClC1=CC=CC=C1C#C
  • Key Differences : Lacks the methyl group, reducing steric hindrance.

Aliphatic Analog: Methallyl Chloride (3-Chloro-2-methylpropene)

  • Molecular Formula : C₄H₇Cl
  • SMILES : ClC(=C)C
  • Reactivity Comparison :
    • Methallyl chloride undergoes nucleophilic substitution (e.g., SN2) at the allylic chlorine, while the target compound participates in aromatic electrophilic substitution or cross-coupling.
    • The benzene ring in 1-chloro-3-ethynyl-2-methylbenzene stabilizes intermediates via resonance, unlike the aliphatic system.

Q & A

Q. Key Parameters :

  • Temperature control during electrophilic substitution.
  • Catalyst loading (e.g., 2–5 mol% Pd for Sonogashira).
  • Solvent polarity and drying (molecular sieves for moisture-sensitive steps).

Basic: Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign signals based on substituent effects. The chloro group deshields adjacent protons (δ ~7.2–7.5 ppm), while the ethynyl group shows characteristic proton absence and carbon signals at δ ~70–90 ppm (sp-hybridized carbons) .
    • 2D NMR (HSQC, HMBC) : Resolve overlapping signals and confirm connectivity.
  • X-ray Crystallography : Single-crystal analysis provides absolute configuration. For example, nitro/chloro-substituted analogs show substituent planarity deviations (e.g., 38.81° twist in nitro groups), guiding steric effect analysis .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula via exact mass (e.g., [M+H]⁺ ion).

Advanced: How can computational chemistry predict reactivity in cross-coupling reactions involving the ethynyl group?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The ethynyl group’s electron-withdrawing nature lowers LUMO energy, favoring nucleophilic attacks .
    • Simulate transition states for Sonogashira coupling to evaluate steric hindrance from methyl/chloro substituents.
  • Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys databases propose feasible routes by analyzing analogous reactions (e.g., halogen-ethynyl couplings in constrained aryl systems) .

Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots).

Advanced: How can contradictions in reported biological activity data for halogenated aromatics be resolved?

Methodological Answer:
Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., MIC assays for antimicrobial studies) using reference strains (e.g., S. aureus ATCC 25923) and controlled inoculum sizes .
  • Structural Analog Analysis : Compare bioactivity of this compound with derivatives (e.g., 1-Chloro-2,4-dimethylbenzene’s cytotoxicity in breast cancer cells ).
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with assays.

Case Study : Conflicting cytotoxicity results may stem from impurities in halogenated intermediates—employ HPLC purification (>99% purity) pre-assay.

Basic: What catalytic systems are effective for functionalizing the ethynyl group?

Methodological Answer:

  • Palladium-Based Catalysts : Pd(PPh₃)₄/CuI for Sonogashira coupling; ligand choice (e.g., P(o-tol)₃) enhances stability in polar aprotic solvents .
  • Acid/Base Conditions : K₂CO₃ or NEt₃ as bases in DMF for deprotonating terminal alkynes.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 24 hrs) while maintaining yield (>80%).

Optimization : Screen ligands/solvents via DoE (Design of Experiments) to balance reactivity and side-product formation.

Advanced: How does the ethynyl group influence regioselectivity in electrophilic aromatic substitution (EAS)?

Methodological Answer:

  • Electronic Effects : The ethynyl group’s sp-hybridization withdraws electron density via inductive effects, deactivating the ring and directing electrophiles to meta/para positions relative to substituents.
  • Steric Effects : Methyl and chloro groups block ortho positions, favoring para-substitution. Computational modeling (DFT) visualizes charge distribution and steric maps .
  • Experimental Validation : Nitration studies on analogs (e.g., 1-Chloro-2-methyl-3-nitrobenzene) show nitro group orientation influenced by adjacent substituents .

Advanced: What role do surface interactions play in the compound’s stability under environmental conditions?

Methodological Answer:

  • Adsorption Studies : Indoor surface chemistry experiments (e.g., silica or paint coatings) reveal degradation pathways. Use microspectroscopic imaging (AFM, ToF-SIMS) to track adsorption/oxidation .
  • Oxidant Reactivity : Ozone or NOx exposure in chamber studies quantifies decomposition products (e.g., chlorinated aldehydes).

Mitigation : Stabilize the compound in anhydrous, dark storage conditions to prevent photolytic cleavage.

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